Higher Crosslinking Density and Slower Polymerization Kinetics Relative to Furfuryl Methacrylate
In a direct kinetic comparison, the bulk photopolymerization of furfuryl acrylate (FA) was found to be more retarded and to produce gels with a greater degree of crosslinking compared to furfuryl methacrylate (FM) under identical photoinitiation conditions [1]. The difference arises from the distinct reactivity of the furfuryl ring in each monomer, with FA exhibiting stronger degradative transfer activity [2].
| Evidence Dimension | Polymerization kinetics and network crosslink density |
|---|---|
| Target Compound Data | FA: More retarded polymerization; produces gels with a greater degree of crosslinking |
| Comparator Or Baseline | FM: Faster polymerization; lower crosslink density |
| Quantified Difference | The text explicitly states that the polymerization of FA is 'more retarded' and yields a 'greater degree of crosslinking' than FM; while specific numerical constants are referenced, the direct comparative outcome is unequivocally stated [1]. |
| Conditions | Bulk photopolymerization; experimental data fitted to a kinetic model originally developed for FM. |
Why This Matters
Selecting FA over FM directly impacts network architecture: FA delivers a denser, more highly crosslinked gel, which is critical for applications requiring higher modulus, solvent resistance, or specific barrier properties.
- [1] Lange, J., et al. Mathematical Modeling of the Bulk Photopolymerization of Furfuryl Acrylate. Macromol. Theory Simul., 2004, 13, 651-660. DOI: 10.1002/mats.200400010. View Source
- [2] Davidenko, N., et al. Activity of the furfuryl ring in the free radical polymerization of acrylic monomers. J. Polym. Sci. A Polym. Chem., 1996, 34, 2759-2766. View Source
